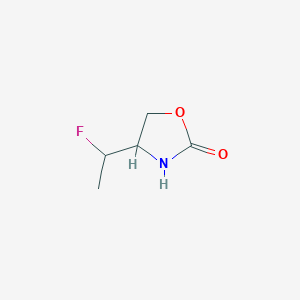
2-Ethyl-1H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1H-purine is a heterocyclic aromatic organic compound that belongs to the purine family. Purines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes. The structure of this compound consists of a fused pyrimidine and imidazole ring system with an ethyl group attached to the second carbon of the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1H-purine can be achieved through various synthetic routes. One common method involves the alkylation of purine derivatives. For example, the reaction of 1H-purine with ethyl iodide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically takes place in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
化学反应分析
Types of Reactions
2-Ethyl-1H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding purine N-oxides.
Reduction: Reduction reactions can convert this compound to its dihydropurine derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include purine N-oxides, dihydropurine derivatives, and various substituted purines with functional groups like halogens, nitro, and sulfonyl groups.
科学研究应用
2-Ethyl-1H-purine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives and nucleoside analogs.
Biology: The compound is used in studies related to nucleic acid metabolism and enzyme interactions.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including antiviral and anticancer activities.
Industry: It is utilized in the development of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Ethyl-1H-purine and its derivatives involves interactions with various molecular targets, including enzymes and receptors. For example, some derivatives may inhibit enzymes involved in nucleic acid synthesis, leading to antiviral or anticancer effects. The compound can also modulate signaling pathways by binding to specific receptors, influencing cellular processes.
相似化合物的比较
2-Ethyl-1H-purine can be compared with other purine derivatives such as adenine, guanine, and caffeine. While adenine and guanine are naturally occurring nucleobases, this compound is a synthetic analog with unique properties. Its ethyl group provides distinct steric and electronic effects, making it valuable for specific applications in research and industry.
List of Similar Compounds
- Adenine
- Guanine
- Caffeine
- Theobromine
- Xanthine
These compounds share the purine ring structure but differ in their substituents and biological activities.
属性
CAS 编号 |
78564-53-1 |
|---|---|
分子式 |
C7H8N4 |
分子量 |
148.17 g/mol |
IUPAC 名称 |
2-ethyl-7H-purine |
InChI |
InChI=1S/C7H8N4/c1-2-6-8-3-5-7(11-6)10-4-9-5/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI 键 |
JFXCZJCIOSIFBM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC=C2C(=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Ethynylpyrazolo[1,5-a]pyrimidine](/img/structure/B11923324.png)

![3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridine](/img/structure/B11923355.png)



![1'H-Spiro[cyclopropane-1,3'-isoxazolo[4,3-c]pyridine]](/img/structure/B11923383.png)



![3-Ethyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B11923400.png)



